molecular formula C19H24N2O5S B2825008 N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1788833-76-0

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2825008
CAS No.: 1788833-76-0
M. Wt: 392.47
InChI Key: IUHPJMNJOBOAAS-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates key functional groups, including a sulfonamide moiety and an acetamide group, which are frequently found in compounds with potent biological activity. Sulfonamides are a well-documented class of compounds known for their ability to inhibit enzymes like carbonic anhydrase, and they have a long history of use as antimicrobial and chemotherapeutic agents . The specific architecture of this molecule, featuring a hydrophilic hydroxyethoxy chain, suggests potential for enhanced solubility and could be engineered for targeted interaction with biological systems. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors . Its structure aligns with modern approaches in drug discovery, where molecules are designed with specific linkage systems for creating targeted therapies . As with many specialized research chemicals, this product is offered as part of a collection for early discovery research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analytical characterization to confirm the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

N-[4-[[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14-3-5-16(6-4-14)19(26-12-11-22)13-20-27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10,19-20,22H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHPJMNJOBOAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide can be accomplished through a multi-step process:

  • Starting Material: : Begin with 4-aminophenyl acetamide.

  • Intermediate Formation: : React this with an appropriate sulfonyl chloride derivative to form the sulfonamide intermediate.

  • Ether Formation: : Introduce the hydroxyethoxy group through an etherification reaction using ethylene oxide or an appropriate glycol derivative.

  • Final Assembly: : Couple the intermediate with p-tolyl ethylamine under suitable conditions to complete the compound.

Industrial Production Methods

In an industrial setting, the synthesis involves:

  • Batch Reactions: : Using large reactors to perform each reaction step with precise temperature and pressure controls.

  • Purification: : Employing recrystallization, distillation, or chromatography to purify intermediates and final products.

  • Quality Control: : Ensuring the final product meets specified purity standards through analytical techniques like HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions including:

  • Oxidation: : Reacts with oxidizing agents leading to modifications on the phenyl ring and ether moiety.

  • Reduction: : Can be reduced to alter the sulfonamide group, typically using mild reducing agents.

  • Substitution: : Nucleophilic or electrophilic substitution reactions on the phenyl ring, influenced by the presence of electron-donating or withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Various halogenating agents, Grignard reagents, and acids or bases depending on the desired substitution.

Major Products Formed

  • Oxidation Products: : Hydroxylated phenyl derivatives, sulfonic acids.

  • Reduction Products: : Amine derivatives from sulfonamide reduction.

  • Substitution Products: : Halogenated phenyl compounds, alkylated derivatives.

Scientific Research Applications

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is utilized in numerous fields:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a biochemical probe or molecular scaffold in drug discovery.

  • Medicine: : Studied for its antimicrobial properties and potential therapeutic applications.

  • Industry: : Utilized in the development of specialized materials or as a catalyst in specific chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with various biological targets:

  • Enzyme Inhibition: : Acts as an inhibitor for enzymes involved in metabolic pathways, particularly those processing sulfonamide or acetamide substrates.

  • Cellular Pathways: : Affects signaling pathways by modulating receptor activity or altering cellular uptake mechanisms.

Comparison with Similar Compounds

Hydrophilic vs. Hydrophobic Balance

  • The hydroxyethoxy chain in the target compound and 13b enhances water solubility compared to purely aromatic analogs like 8 .

Bioactivity Correlations

  • Urease inhibitors (e.g., 8 ) often feature electron-withdrawing groups (e.g., Cl), absent in the target compound.
  • Morpholine-containing derivatives (e.g., 5k ) exhibit anti-COVID-19 activity due to interactions with viral proteases.
  • Thiazolidinedione hybrids (e.g., 5a ) show dual anticancer/anti-hyperglycemic effects via PPARγ agonism.

Key Research Findings

Spectroscopic Characterization

  • ¹H-NMR : The hydroxyethoxy chain in the target compound would likely show δ ~3.6–4.3 ppm (OCH₂CH₂OH), similar to 13b .
  • EI-MS : Molecular ion peaks for hydroxyethoxy-containing compounds (e.g., 13b : m/z = 299.34 ) suggest lower molecular weights than morpholine derivatives (e.g., 5k : m/z > 400 ).

Pharmacological Potential

  • The target compound’s hydroxyethoxy-p-tolyl combination may balance solubility and target affinity, making it suitable for oral administration.
  • Unlike 13b , which inhibits MMPs, the target compound’s bioactivity remains unexplored but could align with anti-inflammatory or antimicrobial applications.

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Modification Impact on Activity Reference
p-Tolyl substitution Enhances lipophilicity and membrane permeability
Hydroxyethoxy chain Improves solubility; may reduce toxicity
Sulfamoyl group Critical for hydrogen bonding with active sites

Q. Methodological Approach :

  • Analog synthesis : Systematically vary substituents (e.g., replace p-tolyl with halophenyl) .
  • Free-energy perturbation (FEP) simulations : Predict binding affinity changes computationally .

Advanced: How can researchers address discrepancies in spectroscopic data interpretation?

Methodological Answer:

  • Collaborative validation : Cross-check NMR assignments with independent labs .
  • Dynamic NMR experiments : Resolve conformational equilibria (e.g., rotamers) by varying temperature .
  • Isotopic labeling : Use ¹³C-labeled precursors to clarify ambiguous peaks .

Basic: What analytical techniques are essential for assessing stability under experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, then analyze via:
    • UPLC-MS to identify degradation products .
    • FTIR to detect functional group changes .
  • Long-term stability : Store at 4°C, -20°C, and ambient conditions; monitor purity monthly .

Advanced: What computational tools are used to predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR modeling : Build regression models using descriptors like logP and polar surface area .

Basic: How is the compound’s solubility optimized for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) .
  • pH adjustment : Prepare buffers (pH 7.4 PBS) to mimic physiological conditions .
  • Sonication : Briefly sonicate suspensions to enhance dissolution .

Advanced: How can researchers validate off-target effects in complex biological systems?

Methodological Answer:

  • Chemical proteomics : Use affinity-based probes to capture interacting proteins .
  • CRISPR-Cas9 screens : Knock out suspected off-targets and assess phenotypic rescue .
  • Dual-luciferase assays : Measure nonspecific modulation of unrelated pathways .

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